

Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline (NMM), the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine found in certain cacti.[1] While structurally similar to mescaline, N-methylation significantly alters its pharmacological profile, leading to a notable attenuation of psychedelic activity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of **N-Methylmescaline hydrochloride**, focusing on its receptor binding affinity, in vivo effects, and the underlying experimental methodologies. Due to the limited availability of specific quantitative data for N-Methylmescaline, comparative data for mescaline is provided where relevant to offer context.

Introduction

N-Methylmescaline is a substituted phenethylamine that has been identified in several cactus species, including Lophophora williamsii (peyote).[1] Its chemical structure is closely related to mescaline, with the addition of a methyl group to the amine.[1] This seemingly minor structural modification has profound implications for its interaction with serotonergic receptors and its overall pharmacological effects. Research indicates that N-methylation generally abolishes the hallucinogenic activity of phenethylamines.[1] This guide aims to synthesize the available data on **N-Methylmescaline hydrochloride** to serve as a resource for researchers in pharmacology and drug development.



Receptor Binding Affinity

The primary molecular targets of classic psychedelics are serotonin receptors, particularly the 5-HT₂ family. N-Methylmescaline exhibits a weaker affinity for serotonin receptors compared to mescaline.

Ouantitative Data: Receptor Binding Affinities

Compound	Receptor	Affinity (Ki in nM)	Notes
N-Methylmescaline	Serotonin Receptors (unspecified)	5,250	A ₂ value, likely equivalent to Ki. Specific receptor subtype not identified in the source.[1]
Mescaline	Serotonin Receptors (unspecified)	2,240	A ₂ value, likely equivalent to Ki. For comparison.[1]
2-Methylmescaline	5-HT1A	525	Ki value. Data for a related compound for comparative insight.[2]
5-HT₂A	1,640	Ki value. Data for a related compound for comparative insight.[2]	
5-HT ₂ C	1,094	Ki value. Data for a related compound for comparative insight.[2]	

Note: Data for N-Methylmescaline's affinity at specific serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C, 5-HT₁A) is not readily available in the reviewed literature. The provided data for 2-Methylmescaline, a positional isomer, suggests that methylation can still permit interaction with these key receptors, albeit with varying affinities.

In Vivo Pharmacology



Animal studies are crucial for understanding the physiological and behavioral effects of a compound. The available in vivo data for N-Methylmescaline indicates a significantly different profile from mescaline.

Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs. In this test, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.

Findings: N-Methylmescaline failed to substitute for mescaline in rats trained to discriminate mescaline (25 mg/kg) from saline.[1] This suggests that N-Methylmescaline does not produce the same subjective effects as mescaline, which is consistent with the general observation that N-methylation of phenethylamines reduces or eliminates psychedelic activity.[1]

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure.

Findings: N-Methylmescaline is reported to be less toxic than mescaline in terms of lethal doses in animals.[1]

Ouantitative Data: Acute Toxicity

Compound	Animal Model	Route of Administration	LD ₅₀
N-Methylmescaline	Data Not Available	-	-
Mescaline	Mice	Intraperitoneal (i.p.)	212 - 315 mg/kg[3]
Rats	Intraperitoneal (i.p.)	132 - 410 mg/kg[3]	

Note: Specific LD₅₀ values for **N-Methylmescaline hydrochloride** were not found in the reviewed literature. The provided data for mescaline serves as a benchmark for its parent compound.

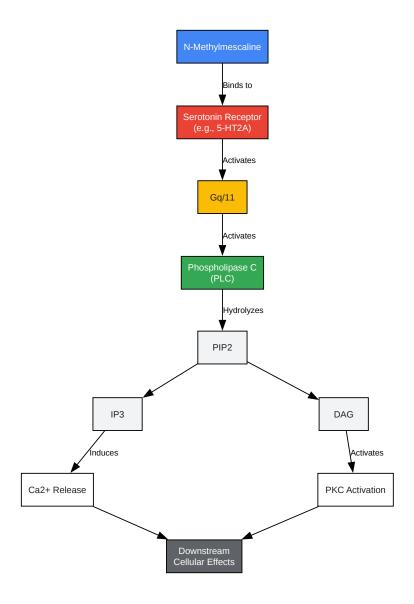
Signaling Pathways



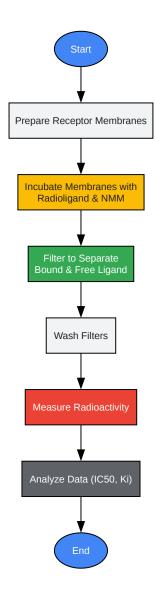
The interaction of phenethylamines with serotonin receptors initiates intracellular signaling cascades. While specific studies on the signaling pathways activated by N-Methylmescaline are lacking, we can infer potential pathways based on the known signaling of serotonin receptors that are likely targets.

Diagram: Putative Serotonin Receptor Signaling

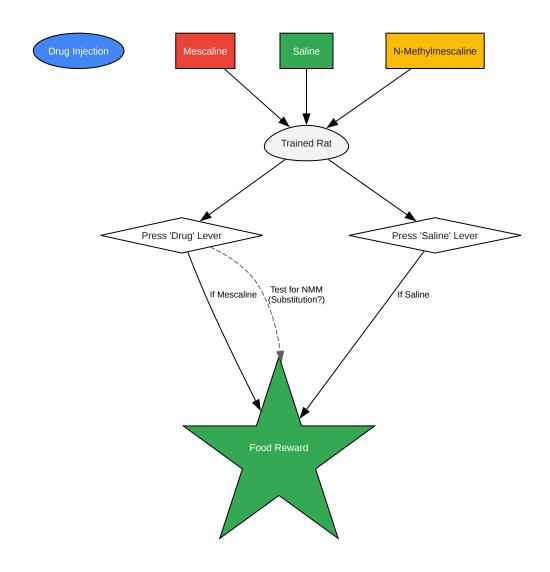












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